molecular formula C8H7N3O3 B1632789 2-Methyl-6-nitro-1h-benzimidazol-1-ol CAS No. 4615-69-4

2-Methyl-6-nitro-1h-benzimidazol-1-ol

Cat. No. B1632789
CAS RN: 4615-69-4
M. Wt: 193.16 g/mol
InChI Key: UWBNPKAUKQNJCM-UHFFFAOYSA-N
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Description

2-Methylbenzimidazole is an important pharmacophore widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents . It can be used as a key precursor to synthesize substituted benzimidazo .


Synthesis Analysis

2-Methylbenzimidazole is synthesized by the condensation of o-phenylenediamine with acetic acid . The mixture of o-phenylenediamine and acetic acid is heated at 100°C for 2 hours and then cooled slowly. 10% sodium hydroxide solution is added slowly to the mixture until it is slightly alkaline .


Molecular Structure Analysis

The molecular structure of 2-Methylbenzimidazole is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Benzimidazole derivatives, including 2-Methylbenzimidazole, are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .


Physical And Chemical Properties Analysis

2-Methylbenzimidazole appears as a light beige to brown crystalline powder . It is soluble in alcohol, ether, hot water and sodium hydroxide solution, but insoluble in benzene .

Safety And Hazards

2-Methylbenzimidazole is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is poison by intravenous route and moderately toxic by ingestion . When heated to decomposition, it emits toxic fumes of NOx .

properties

CAS RN

4615-69-4

Product Name

2-Methyl-6-nitro-1h-benzimidazol-1-ol

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

1-hydroxy-2-methyl-6-nitrobenzimidazole

InChI

InChI=1S/C8H7N3O3/c1-5-9-7-3-2-6(11(13)14)4-8(7)10(5)12/h2-4,12H,1H3

InChI Key

UWBNPKAUKQNJCM-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1O)C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=NC2=C(N1O)C=C(C=C2)[N+](=O)[O-]

Other CAS RN

4615-69-4

Origin of Product

United States

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